molecular formula C17H20N4O3 B2777895 N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034448-37-6

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2777895
M. Wt: 328.372
InChI Key: YCVFNZNHQSFJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as MPTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTN is a derivative of nicotinamide and is synthesized through a multi-step process.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves the reaction of 4-methylpyrimidin-2-amine with 6-bromo-3-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinonitrile, followed by reduction of the resulting intermediate with sodium borohydride and subsequent acylation with nicotinoyl chloride.

Starting Materials
4-methylpyrimidin-2-amine, 6-bromo-3-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinonitrile, sodium borohydride, nicotinoyl chloride

Reaction
Step 1: Reaction of 4-methylpyrimidin-2-amine with 6-bromo-3-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinonitrile in the presence of a base such as potassium carbonate in DMF to yield the intermediate 6-(4-methylpyrimidin-2-yl)-3-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinonitrile., Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield the corresponding amine intermediate., Step 3: Acylation of the amine intermediate with nicotinoyl chloride in the presence of a base such as triethylamine in DMF to yield the final product N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.

Mechanism Of Action

The mechanism of action of N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is not fully understood. However, it has been proposed that N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide may exert its effects through the inhibition of various signaling pathways involved in inflammation and tumor growth. N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to modulate the activity of various enzymes involved in oxidative stress.

Biochemical And Physiological Effects

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to modulate the activity of various enzymes involved in cell signaling and metabolism.

Advantages And Limitations For Lab Experiments

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. However, the limitations of N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. These include investigating its potential as an anti-cancer agent, exploring its effects on various signaling pathways involved in inflammation and oxidative stress, and developing novel derivatives of N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide with enhanced properties.
Conclusion:
In conclusion, N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a promising chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it an attractive candidate for further investigation. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Scientific Research Applications

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been used in various studies to investigate its effects on cancer cells, inflammation, and oxidative stress.

properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-4-7-18-17(20-12)21-16(22)14-2-3-15(19-10-14)24-11-13-5-8-23-9-6-13/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVFNZNHQSFJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

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